Hydrazine Carbonate
Overview
Description
6-Chloropurine riboside is a chemical compound with the molecular formula C10H11ClN4O4. It is a derivative of purine nucleoside, where the purine base is chlorinated at the 6th position. This compound is known for its significant role in biochemical research, particularly in the study of enzyme kinetics and substrate specificity .
Mechanism of Action
Target of Action
Hydrazine Carbonate, also known as “carbonic acid;hydrazine”, primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone . This reaction is a key step in various biochemical pathways and synthetic procedures .
Mode of Action
The mode of action of this compound involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl compound to form a hydrazone, a process similar to imine formation . During this reaction, the weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Biochemical Pathways
The formation of hydrazones by the reaction of hydrazine with carbonyl compounds is a crucial step in several biochemical pathways . This reaction is a variant of the imine-forming reaction . The hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction , which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .
Pharmacokinetics
The fractional availability of hydralazine, for instance, is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . These findings may provide some insight into the ADME properties of this compound.
Result of Action
The result of the action of this compound is the formation of a hydrazone, which can be further converted to an alkane . This transformation is significant in organic synthesis, particularly in the Wolff-Kishner reduction . The reaction product is an alkane, which is formed after the loss of N2 gas and protonation of the hydrazone .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a primitive aquatic environment, hydrazine and its derivatives could have supplied a pathway for chemical evolution and the origin of life . Moreover, the presence of a double-bonded carbon-oxygen carbonyl in the environment can lead to the formation of a safe solid called hydrazone . The liquid hydrazine hydrate is then released by flushing the tank with warm water .
Biochemical Analysis
Biochemical Properties
Hydrazine Carbonate is a derivative of hydrazine, which is known to react with carbonyl compounds to form hydrazones . This reaction mechanism is similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Cellular Effects
Hydrazine and its derivatives have been found to cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . They are also known to cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a hydrazone through a reaction similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Metabolic Pathways
Hydrazine is known to be involved in various metabolic processes .
Subcellular Localization
The localization of proteins and other biomolecules within cells is a complex process that can be predicted using machine learning methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine riboside typically involves the chlorination of purine nucleosidesThis involves condensing 6-chloropurine 3’-O-benzoylriboside with benzyl alcohol .
Industrial Production Methods: Industrial production methods for 6-Chloropurine riboside are not extensively documented. the general approach involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the purine ring structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine ring
Scientific Research Applications
6-Chloropurine riboside is widely used in scientific research due to its versatility:
Chemistry: It is used as a substrate analogue in studies involving enzymes like inosine monophosphate dehydrogenase.
Biology: It helps in studying the kinetics and substrate specificity of adenosine deaminase.
Medicine: It is used in the synthesis of nucleoside derivatives with potential therapeutic applications.
Industry: It is utilized in the production of various biochemical reagents
Comparison with Similar Compounds
6-Chloropurine: A simpler analogue without the riboside moiety.
2,6-Dichloropurine riboside: Contains an additional chlorine atom at the 2nd position.
6-Mercaptopurine riboside: Contains a thiol group instead of a chlorine atom.
Uniqueness: 6-Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a versatile substrate analogue in various biochemical studies. Its chlorinated purine base provides distinct reactivity compared to other nucleoside analogues .
Properties
IUPAC Name |
carbonic acid;hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYMQUSHTAONGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563096 | |
Record name | Carbonic acid--hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112077-84-6 | |
Record name | Carbonic acid--hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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